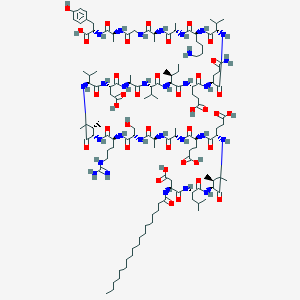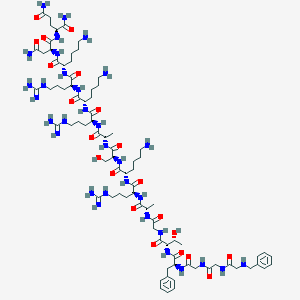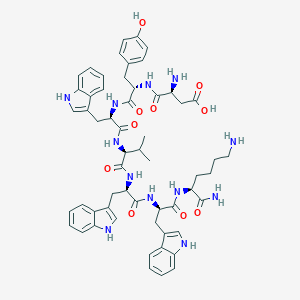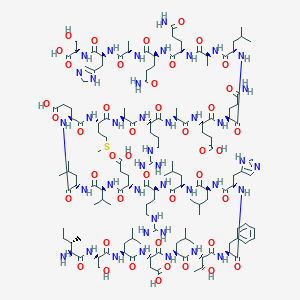
PKA inhibitor fragment (6-22) amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PKA inhibitor fragment (6-22) amide is a synthetic peptide inhibitor of cAMP-dependent protein kinase (PKA). It is derived from the heat-stable PKA inhibitor protein PKI . This inhibitor is the shortest synthetic PKI peptide that retains high potency for PKA inhibition .
Synthesis Analysis
The synthesis of PKA inhibitor fragment (6-22) amide involves the use of a sequence of amino acids. The sequence is TYADFIASGRTGRRNAI, with modifications at Ile-17 to create a C-terminal amide . The synthesis process requires both the pseudosubstrate site (residues 14-22) and additional NH2-terminal determinants within residues 6-13 .Molecular Structure Analysis
The molecular weight of PKA inhibitor fragment (6-22) amide is 1868.08. Its molecular formula is C80H130N28O24 . The sequence of amino acids in this peptide is TYADFIASGRTGRRNAI, with a modification at Ile-17 to form a C-terminal amide .Chemical Reactions Analysis
PKA inhibitor fragment (6-22) amide interacts at the peptide/protein binding portion of the active site in a competitive manner with a low nanomolar Ki value . To inhibit CAMP-dependent protein kinase, PKA inhibitor fragment (6-22) requires both the pseudosubstrate site (residues 14-22) and additional NH2-terminal determinants within residues 6-13 .Physical And Chemical Properties Analysis
PKA inhibitor fragment (6-22) amide is a crystalline solid that is soluble to 1 mg/ml in water . The storage temperature for this compound is -20°C .科学的研究の応用
Effects on Oocytes
This compound has been used in two-electrode voltage clamp (TEVC) experiments to study its effects on oocytes. TEVC is a technique used to measure the electrical properties of cells, and this inhibitor helps in understanding the role of PKA in oocyte function .
Antinociception in Mice
Researchers have utilized this inhibitor to study its effects on antinociception levels in mice. Antinociception is the process of blocking the detection of a painful or injurious stimulus by sensory neurons. The inhibitor’s role in modulating pain response is a significant area of study .
PKA Phosphorylation Assay
The compound is used in PKA phosphorylation assays to investigate the inhibitory effects on protein kinase A (PKA) activity. Phosphorylation assays are critical for studying the modulation of enzyme activity and signal transduction pathways .
Cancer Cell Proliferation
Studies have shown that PKA inhibitor fragment (6-22) amide has anti-proliferative effects on MDA-MB231 breast cancer cells, which are associated with the cAMP-PKA pathway, as it can restore the action of oxytocin .
Neurological Research
In neurological studies, inhibition of PKA by this compound could reverse low-level morphine antinociceptive tolerance in mice, indicating its potential application in managing opioid tolerance . Additionally, it can significantly inhibit the spontaneous release of glycine and subsequent postsynaptic currents in neurons, which is crucial for understanding neurotransmitter release mechanisms .
作用機序
Target of Action
Mode of Action
This compound is a synthetic peptide inhibitor of PKA . It is derived from the heat-stable PKA inhibitor protein PKI . The compound retains high potency for PKA inhibition . Both the arginine-containing pseudosubstrate site of the PKI peptide in its COOH terminus and the residue Phe 10 in NH2-terminal portion are required for this high affinity binding .
Biochemical Pathways
The compound inhibits the PKA, a key enzyme in the cAMP signaling pathway . This pathway plays a crucial role in multiple cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of PKA by this compound can significantly alter the cellular processes controlled by the cAMP signaling pathway . The exact molecular and cellular effects would depend on the specific cell type and context.
Safety and Hazards
将来の方向性
The PKA inhibitor fragment (6-22) amide controls the biological activity of PKA and is primarily used for phosphorylation and dephosphorylation applications . It is considered to be the most effective and specific method to inhibit PKA and is widely used in related research . Future research may explore the potential functions of PKA inhibitor fragment (6-22) amide in regulating PKC activity and in coordinating PKC and PKA activities .
特性
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H130N28O24/c1-10-37(3)60(63(83)118)106-66(121)41(7)96-72(127)52(32-55(81)113)103-69(124)49(22-17-29-92-80(88)89)100-68(123)47(20-15-27-90-78(84)85)98-57(115)35-94-76(131)62(43(9)111)108-70(125)48(21-16-28-91-79(86)87)99-56(114)34-93-67(122)54(36-109)105-65(120)40(6)97-77(132)61(38(4)11-2)107-74(129)51(30-44-18-13-12-14-19-44)102-73(128)53(33-58(116)117)101-64(119)39(5)95-71(126)50(104-75(130)59(82)42(8)110)31-45-23-25-46(112)26-24-45/h12-14,18-19,23-26,37-43,47-54,59-62,109-112H,10-11,15-17,20-22,27-36,82H2,1-9H3,(H2,81,113)(H2,83,118)(H,93,122)(H,94,131)(H,95,126)(H,96,127)(H,97,132)(H,98,115)(H,99,114)(H,100,123)(H,101,119)(H,102,128)(H,103,124)(H,104,130)(H,105,120)(H,106,121)(H,107,129)(H,108,125)(H,116,117)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t37-,38-,39-,40-,41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKHFAFLRUNHLQ-PEBJKXEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H130N28O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1868.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyadfiasgrtgrrnai-nh2 | |
Q & A
Q1: How does PKA inhibitor fragment (6-22) amide interact with its target, and what are the downstream effects of this interaction?
A: PKA inhibitor fragment (6-22) amide acts as a competitive inhibitor of Protein Kinase A (PKA), specifically targeting the catalytic subunit of the enzyme. [, ] This interaction prevents the binding of ATP and subsequent phosphorylation of downstream substrates, effectively inhibiting PKA activity. [] Consequently, this inhibition can modulate a range of cellular processes, including ion channel activity, neurotransmitter release, and cellular responses to hypoxia. [, ]
Q2: What is the role of PKA inhibitor fragment (6-22) amide in studying adenosine signaling pathways?
A: Research has shown that PKA inhibitor fragment (6-22) amide can be used to dissect the role of PKA in adenosine signaling. For example, a study using rat PC12 cells demonstrated that the modulatory effects of adenosine on hypoxia-induced membrane responses were abolished by intracellular application of PKA inhibitor fragment (6-22) amide. [] This suggests that the PKA pathway is crucial for adenosine-mediated modulation of membrane excitability under hypoxic conditions. []
Q3: Are there any studies indicating the use of PKA inhibitor fragment (6-22) amide in understanding neurotransmitter release mechanisms?
A: Yes, PKA inhibitor fragment (6-22) amide has been employed to investigate the intricate mechanisms of neurotransmitter release. A study focusing on glycine release in rat spinal cord slices revealed that direct injection of PKA inhibitor fragment (6-22) amide into neurons significantly impacted the amplitude of evoked inhibitory postsynaptic currents (eIPSCs). [] This effect indicated that PKA activity plays a crucial role in regulating the presynaptic release of glycine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

